Prop-2-en-1-yl 2-aminopropanoate hydrochloride

Description

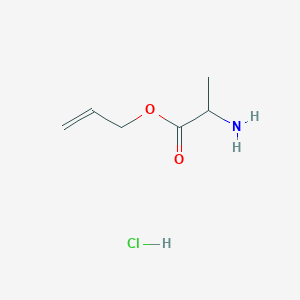

Prop-2-en-1-yl 2-aminopropanoate hydrochloride (CAS 203799-82-0) is an organic compound comprising an allyl (prop-2-en-1-yl) ester group linked to 2-aminopropanoic acid (alanine) via an ester bond, with a hydrochloride counterion. Its molecular formula is C₆H₁₀ClNO₂, and it is structurally characterized by:

- 2-Aminopropanoate backbone: Provides chiral centers (depending on stereochemistry) and hydrogen-bonding capability.

- Hydrochloride salt: Improves solubility in polar solvents and stability under physiological conditions .

This compound is primarily used as a building block in pharmaceutical synthesis, leveraging its amine and ester functionalities for drug derivatization.

Properties

IUPAC Name |

prop-2-enyl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-4-9-6(8)5(2)7;/h3,5H,1,4,7H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXONUAGIIJRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-aminopropanoate hydrochloride typically involves the esterification of 2-aminopropanoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. The final product is typically obtained through crystallization and filtration techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-aminopropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Prop-2-en-1-yl 2-aminopropanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical reactions. The ester group can be hydrolyzed to release the active amino acid, which can then interact with cellular receptors and enzymes to exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Prop-2-en-1-yl 2-aminopropanoate hydrochloride with five analogs:

Functional Group and Reactivity Analysis

Allyl vs. Alkyne Groups :

- The allyl group in the target compound facilitates Michael additions and polymerization, whereas the alkyne in 2-(prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride enables click chemistry (e.g., azide-alkyne cycloaddition) .

- Allyl esters are more hydrolytically stable than methyl or ethyl esters under physiological conditions, enhancing drug delivery efficiency .

Amine and Hydrochloride Salt Effects: All compounds exhibit enhanced water solubility due to the hydrochloride counterion. However, the tertiary amine in 2-amino-2-methyl-1-propanol hydrochloride reduces hydrogen-bonding capacity compared to primary amines in the target compound . The aromatic amine in 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride increases lipophilicity, favoring blood-brain barrier penetration .

Chirality and Stereochemistry: The target compound’s 2-aminopropanoate backbone can exist as (S) or (R) enantiomers, affecting biological activity. Similarly, (S,S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride leverages chirality for receptor-specific interactions .

Biological Activity

Prop-2-en-1-yl 2-aminopropanoate hydrochloride, also known as prop-2-en-1-yl (2S)-2-aminopropanoate hydrochloride, is a synthetic compound with diverse biological activities. Its unique structure combines an allyl group with an amino acid derivative, which contributes to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂ClNO₂

- CAS Number : Not specified in the search results.

This compound features an allyl group attached to a 2-aminopropanoate moiety, which enhances its reactivity and biological potential.

The biological activity of this compound can be attributed to several mechanisms:

-

Neuroprotective Effects :

- Similar compounds have shown the ability to enhance acetylcholine release at synapses, potentially improving cognitive functions and offering neuroprotection against degenerative diseases such as Alzheimer's disease.

- Modulation of ion channels may also contribute to its neuroprotective properties by affecting depolarization and repolarization in neuronal cells.

-

Oxidative Stress Modulation :

- The compound may act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions. This property could be significant in conditions characterized by oxidative stress.

-

Anti-inflammatory Properties :

- In vitro studies indicate that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential application in treating chronic inflammatory diseases like rheumatoid arthritis.

-

Antimicrobial Activity :

- Preliminary research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Neuroprotective | Enhances acetylcholine release; improves cognitive function |

| Oxidative Stress Modulation | Acts as a photosensitizer; generates ROS |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for chronic disease management |

| Antimicrobial | Exhibits activity against certain bacterial strains |

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound on neurodegeneration in rodent models. Results indicated significant improvements in cognitive function and reduced neuronal loss in treated groups compared to controls. This suggests its potential utility in treating neurodegenerative diseases like Alzheimer's disease.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokine production in cultured macrophages. The findings indicate its potential application in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 3: Antimicrobial Activity

Research exploring the antimicrobial properties of guanidine derivatives highlighted that this compound exhibited notable activity against certain bacterial strains. This positions the compound as a candidate for further development into novel antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.